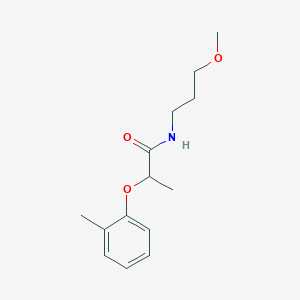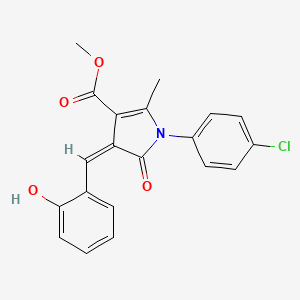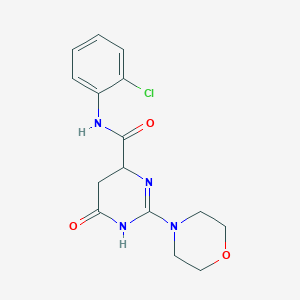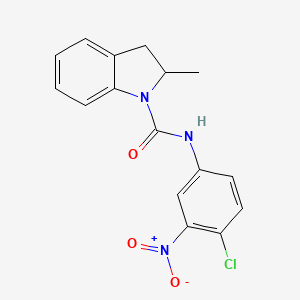
N-(3-methoxypropyl)-2-(2-methylphenoxy)propanamide
Overview
Description
N-(3-methoxypropyl)-2-(2-methylphenoxy)propanamide, commonly known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
The exact mechanism of action of MPMP is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and pain. MPMP has also been found to modulate the activity of certain neurotransmitters, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
MPMP has been shown to exhibit a wide range of biochemical and physiological effects, including its ability to reduce inflammation, alleviate pain, and modulate the immune system's response. MPMP has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPMP in lab experiments is its high purity and stability, which ensures consistent and reproducible results. MPMP is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using MPMP is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on MPMP. One area of interest is its potential use in the development of new drugs for the treatment of chronic pain and inflammatory diseases. Another area of research is its potential use as a neuroprotective agent for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of MPMP and to optimize its synthesis method to improve its efficacy and bioavailability.
Conclusion
In conclusion, MPMP is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method is well-established, and it has been found to exhibit potent anti-inflammatory and analgesic properties. Further research is needed to fully understand its mechanism of action and to explore its potential use in the development of new drugs for the treatment of various diseases.
Scientific Research Applications
MPMP has shown promising results in various scientific research applications, including its use as a potential therapeutic agent for the treatment of neurological disorders, cancer, and inflammation. MPMP has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs to treat chronic pain and inflammatory diseases.
properties
IUPAC Name |
N-(3-methoxypropyl)-2-(2-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11-7-4-5-8-13(11)18-12(2)14(16)15-9-6-10-17-3/h4-5,7-8,12H,6,9-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUZYHAKIMXTJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-(2-methylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4775434.png)

![1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine](/img/structure/B4775450.png)


![propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B4775490.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4775504.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4775510.png)

![N-(4-chlorobenzyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4775530.png)

![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4775550.png)
